4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-13-8-6-12(7-9-13)16(22)19-17-21-20-15(25-17)10-11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTGMDCIZYSWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The phenylsulfonyl ethyl group undergoes nucleophilic displacement with amines or thiols:
-
Reagents : Aliphatic amines (e.g., piperidine) in DMF at 60–80°C .
-
Example : Replacement of the ethyl group with 3,5-dimethylpiperidine yields analogs with enhanced antibacterial activity .
Electrophilic Aromatic Substitution
The fluorobenzamide moiety participates in halogenation or nitration:
-
Conditions : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination) at 0–5°C.
-
Regioselectivity : The fluorine atom directs substitution to the meta position.
Hydrolysis and Ring-Opening Reactions
The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reaction | Product | Application | Source |
|---|---|---|---|---|
| 1M HCl (reflux, 6 h) | Ring cleavage to hydrazide-carboxylic acid | N-(carbamoyl)benzamide derivatives | Prodrug activation | |
| 1M NaOH (RT, 12 h) | Degradation to thiosemicarbazide | Thiosemicarbazide intermediates | Analytical characterization |
Reduction Reactions
Sodium borohydride reduces the oxadiazole ring to dihydro derivatives, altering bioactivity :
Acylation/Alkylation
The benzamide’s NH group reacts with acyl chlorides or alkyl halides:
-
Example : Reaction with acetyl chloride forms N-acetylated derivatives, improving lipophilicity (logP increase by 0.8–1.2).
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the fluorophenyl group:
-
Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce biaryl systems .
-
Impact : Derivatives show 2–4x higher potency in kinase inhibition assays .
Photochemical Reactions
UV irradiation (254 nm) induces sulfonyl group elimination:
Table 1: Reaction Conditions and Yields
| Reaction Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Oxadiazole cyclization | Triethyl orthoacetate | 100 | 24 | 81.7 | |
| Sulfonyl substitution | Piperidine, DMF | 60 | 8 | 72 | |
| Hydrolysis (acidic) | 1M HCl | 100 | 6 | 88 |
Table 2: Biological Activity of Derivatives
| Derivative Structure | Bioactivity (EC₅₀/IC₅₀) | Target | Source |
|---|---|---|---|
| 3,5-Dimethylpiperidine analog | 0.12 μg/mL (Botrytis cinerea) | Pyruvate kinase | |
| Biaryl-coupled derivative | 0.09 μM (Kinase X) | Cancer cell lines |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in antifungal and anticancer applications. Further studies on regioselective modifications and prodrug design are warranted to optimize its pharmacokinetic properties .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit anticancer properties. Studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. For instance:
- Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives effectively inhibited the growth of various cancer cell lines, suggesting potential as chemotherapeutic agents .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structure allows it to disrupt bacterial cell membranes or interfere with essential bacterial processes.
- Case Study : Research published in Journal of Antibiotics found that oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. Compounds like this compound have been investigated for their anti-inflammatory effects.
- Case Study : A study in Pharmacology Reports indicated that specific oxadiazole derivatives reduced inflammatory markers in animal models, suggesting their potential use in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of oxadiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : An article in Neuroscience Letters reported that certain oxadiazole compounds improved cognitive function and reduced neuronal death in models of neurodegeneration .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | European Journal of Medicinal Chemistry | Inhibition of cancer cell proliferation |
| Antimicrobial Activity | Journal of Antibiotics | Significant antibacterial effects against various strains |
| Anti-inflammatory | Pharmacology Reports | Reduction of inflammatory markers in animal models |
| Neuroprotective Effects | Neuroscience Letters | Improved cognitive function and reduced neuronal death |
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, leading to modulation of their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1,3,4-oxadiazole-benzamide scaffold but differ in substituents, leading to varied biological and physicochemical properties:
*Calculated based on molecular formula.
Key Observations:
- Substituent Impact on Activity :
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound may enhance metabolic stability compared to LMM5/LMM11’s sulfamoyl groups, which are bulkier and could affect membrane permeability .
- Fluorine Effects : The 4-fluoro group in the target compound and LMM5’s 4-methoxyphenyl group both improve bioavailability, but fluorine’s electronegativity may strengthen target binding via halogen interactions .
- Antifungal Activity : LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, suggesting that the target compound’s sulfonyl-ethyl group could similarly target redox enzymes .
ADMET and Physicochemical Properties
- Lipinski/VEBER Compliance : Most oxadiazole derivatives comply with Lipinski’s Rule of Five (molecular weight <500, logP <5) and exhibit >30% intestinal absorption .
- Solubility : The target compound’s sulfonyl group may reduce solubility compared to LMM11’s furan substituent, which introduces polarity .
Mechanistic Insights from Structural Analogues
- Enzyme Inhibition : Compounds with sulfonyl/sulfamoyl groups (e.g., LMM5, ) often target enzymes like thioredoxin reductase or sterol demethylases, suggesting the target compound may share similar mechanisms .
- HDAC Inhibition : highlights a naphthalenylmethyl-oxadiazole derivative as an HDAC inhibitor, implying that alkyl chain modifications in the target compound could alter epigenetic activity .
Biological Activity
The compound 4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties. This article presents a comprehensive overview of its biological activity, synthesizing data from various studies and databases.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a benzamide core linked to an oxadiazole ring, which is known for contributing to the biological activity of similar compounds.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on nuclear receptor coactivators, which play crucial roles in gene expression regulation.
Target Interaction
- Nuclear Receptor Coactivator 1 (NCOA1) : This compound has shown binding affinity in assays targeting NCOA1, indicating potential roles in modulating transcriptional activity related to cancer and metabolic diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, suggesting potent anti-cancer activity.
In Vivo Studies
Preliminary in vivo studies have indicated that the compound can inhibit tumor growth in xenograft models. The results suggest that:
- Tumor Volume Reduction : Treated groups exhibited a statistically significant reduction in tumor volume compared to controls.
- Survival Rates : Improved survival rates were observed in animal models treated with this compound.
Data Table of Biological Activity
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.2 | Significant growth inhibition |
| Cytotoxicity | HeLa | 4.8 | Induced apoptosis |
| Cytotoxicity | A549 | 6.0 | Cell cycle arrest |
| Tumor Growth Inhibition | Xenograft | N/A | Reduced tumor volume |
Case Study 1: Anti-Cancer Activity
In a controlled study involving MCF-7 cells, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis confirmed through flow cytometry.
Case Study 2: Inflammatory Response Modulation
Another study investigated the compound's effect on inflammatory markers in a mouse model of acute inflammation. The treatment group showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide?
- The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or H₂SO₄ under reflux .
- Step 2 : Functionalization of the oxadiazole ring with a phenylsulfonylethyl group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura coupling) .
- Step 3 : Introduction of the 4-fluorobenzamide moiety via amide coupling (e.g., EDC/HOBt or DCC as coupling agents) .
Q. How is structural characterization of this compound performed?
- Analytical methods :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at δ ~110 ppm in ¹³C; oxadiazole protons at δ 8.2–8.5 ppm) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected at ~460–470 Da) .
- HPLC : Purity assessment (>95% using C18 columns; retention time ~12–14 min) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) due to sulfonyl and amide groups; poor in water .
- Stability : Degrades under strong acidic/basic conditions; stable at RT for 24h in DMSO .
Advanced Research Questions
Q. How does the phenylsulfonyl-ethyl substituent influence biological activity?
- The sulfonyl group enhances target binding via hydrogen bonding (e.g., with enzyme active sites like CYP51 or kinase domains) .
- SAR studies : Analogues without the sulfonyl group show reduced antifungal activity (e.g., IC₅₀ increases from 0.5 µM to >10 µM) .
- Mechanistic insight : The ethyl spacer balances lipophilicity and steric effects, optimizing membrane permeability (LogP ~3.5) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:
- Assay variability : Adjust inoculum size (1×10⁵ CFU/mL) and incubation time (18–24h) .
- Compound aggregation : Use detergent (e.g., 0.01% Tween-80) to prevent false positives .
- Validation : Cross-test in multiple models (e.g., C. elegans infection assays vs. mammalian cell lines) .
Q. How can computational methods guide target identification?
- Docking studies : Use fungal CYP51 (PDB: 5FSA) or human kinases (e.g., EGFR) to predict binding modes .
- MD simulations : Assess stability of the sulfonyl-ethyl group in hydrophobic pockets (RMSD <2 Å over 100 ns) .
- Pharmacophore modeling : Identify critical interactions (e.g., fluorine’s role in π-stacking with Tyr residues) .
Q. What are the challenges in optimizing selectivity against off-target enzymes?
- Selectivity filters :
- Modify the oxadiazole’s electronic profile (e.g., electron-withdrawing groups reduce off-target binding to CYP3A4) .
- Introduce bulky substituents (e.g., 3,5-dimethylpiperidine sulfonyl) to sterically block non-target enzymes .
- Experimental validation :
- Kinase panel screening (10–100 nM concentrations) .
- Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., Asn-89 in CYP51) .
Q. How do structural modifications impact pharmacokinetic properties?
- Modifications :
- Fluorine substitution : Enhances metabolic stability (t₁/₂ increases from 2h to 6h in liver microsomes) .
- Oxadiazole bioisosteres : Replace with triazoles to improve oral bioavailability (F% from 15% to 40%) .
- ADME assays :
- Caco-2 permeability : Papp >1×10⁻⁶ cm/s .
- Plasma protein binding : ~85–90% (ultrafiltration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
